molecular formula C9H6Cl2N2OS2 B2569306 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol CAS No. 67365-93-9

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2569306
CAS No.: 67365-93-9
M. Wt: 293.18
InChI Key: ZEVRVGVDJKPWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a dichlorophenoxy group, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dichlorophenoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of a thiadiazole ring and a dichlorophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRVGVDJKPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.